molecular formula C8H16 B100796 Heptane, 4-methylene- CAS No. 15918-08-8

Heptane, 4-methylene-

Cat. No. B100796
CAS RN: 15918-08-8
M. Wt: 112.21 g/mol
InChI Key: FYUUBXZYRPRIHC-UHFFFAOYSA-N
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Description

Heptane, 4-methylene- is a chemical compound with the formula C8H16 . It is also known by other names such as 1-Pentene, 2-propyl-; 2-Propyl-1-pentene; 2-Propylpent-1-ene . The molecular weight of this compound is 112.2126 .


Molecular Structure Analysis

The molecular structure of Heptane, 4-methylene- can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChI of this compound is InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h3-7H2,1-2H3 .


Physical And Chemical Properties Analysis

Heptane, 4-methylene- is a hydrocarbon with a molecular weight of 112.2126 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

  • Plasma Chemistry in Hydrocarbon Reforming : Heptane can be reformed in a temperature-controlled dielectric barrier discharge reactor. This process, involving a mixture of n-heptane and water in an inert Ar feed, results in the production of hydrogen, carbon monoxide, oxygenates, and various hydrocarbons. The composition can be controlled by introducing methane or carbon dioxide, leading to a higher concentration of short-chain hydrocarbons or oxygenates, respectively (Reddy & Cha, 2016).

  • Ionic Liquid Studies in Hydrocarbon Mixtures : Research on 4-methyl-N-butylpyridinium tetrafluoroborate ([mebupy]BF4) as a solvent in liquid-liquid extraction for hydrocarbon mixtures, including heptane, has shown its effectiveness. This ionic liquid demonstrates good selectivity for separating aromatic and aliphatic hydrocarbons (Meindersma, Podt, & Haan, 2006).

  • Catalysis and Hydrocarbon Transformation : Studies on the dehydrocyclization of n-heptane over Pt on nonacidic alumina suggest mechanisms involving six-carbon ring formation. This research helps understand the pathways in hydrocarbon transformation, particularly in catalysis (Davis, 1973).

  • Polymer-Supported Catalysts : Polymers containing 4-methyl-, 4-tert-butyl, 4-dodecyl-, and 4-octadecylstyrene, including 4-chloromethylstyrene, have been explored as supports for ligands or catalysts in reactions involving heptane. These polymers showed high solubility in heptane, making them suitable for recycling organo- and transition metal catalysts (Khamatnurova et al., 2014).

  • Manganese-Polymer Catalyst in Oxidation Processes : Catalysts containing manganese nanoparticles on poly-4-vinylpyridine have been used for the oxidation of n-heptane. These catalysts facilitated the production of alcohols, aldehydes, and ketones, contributing to the understanding of the kinetic parameters in n-heptane oxidation (Isazade et al., 2022).

  • Numerical Simulation in Biomass Fuel Research : n-Heptane has been used as an alternative for biomass fuels research, particularly in numerical simulations to understand the relationship between ambient temperature and components. This research contributes to the field of renewable energy and biofuels (Shi et al., 2018).

Safety And Hazards

Heptane, 4-methylene- is a highly flammable liquid and vapor. It may cause skin irritation and drowsiness or dizziness. It may be fatal if swallowed and enters airways. It is very toxic to aquatic life with long-lasting effects .

properties

CAS RN

15918-08-8

Product Name

Heptane, 4-methylene-

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

4-methylideneheptane

InChI

InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h3-7H2,1-2H3

InChI Key

FYUUBXZYRPRIHC-UHFFFAOYSA-N

SMILES

CCCC(=C)CCC

Canonical SMILES

CCCC(=C)CCC

boiling_point

117.7 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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